Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) is an organic compound with a unique structure that includes a cyclohexane ring, a carboxaldehyde group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) typically involves the following steps:
Cyclization: Starting from a suitable precursor, the cyclohexane ring is formed through a cyclization reaction.
Functional Group Introduction: The carboxaldehyde group is introduced through a formylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) involves its interaction with specific molecular targets. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, (S)-(9CI): The enantiomer of the ®-(9CI) compound.
Cyclohexanecarboxylic acid: Lacks the carboxaldehyde group but has similar structural features.
Cyclohexanemethanol: Contains a hydroxyl group instead of a carboxaldehyde group.
Uniqueness: Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H14O2 |
---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(1R)-2,2-dimethyl-5-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-8(11)5-7(9)6-10/h6-7H,3-5H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
OUJDGRFKUQZUGI-ZETCQYMHSA-N |
Isomerische SMILES |
CC1(CCC(=O)C[C@H]1C=O)C |
Kanonische SMILES |
CC1(CCC(=O)CC1C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.